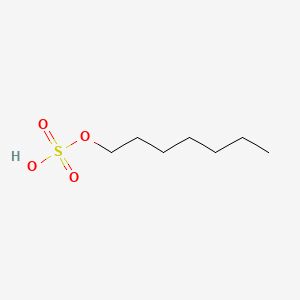
5-(2-Aminophenyl)-10,15,20-triphenylporphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-mono(2-aminophenyl)-10,15,20-triphenyl porphine is a derivative of porphyrin, a class of organic compounds known for their extensive applications in various scientific fields. Porphyrins are characterized by their tetrapyrrole ring structure, which is crucial for their photophysical and photochemical properties.
Preparation Methods
The synthesis of 5-mono(2-aminophenyl)-10,15,20-triphenyl porphine typically involves the reaction of 2-aminobenzaldehyde with pyrrole in the presence of an acid catalyst, followed by the introduction of phenyl groups at the meso positions. The reaction conditions often include refluxing the mixture in an organic solvent such as chloroform or dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
5-mono(2-aminophenyl)-10,15,20-triphenyl porphine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding porphyrin oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its reduced forms using reagents such as sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like acyl chlorides or sulfonyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
5-mono(2-aminophenyl)-10,15,20-triphenyl porphine has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound serves as a photosensitizer in photodynamic therapy, a treatment method for cancer that involves the generation of reactive oxygen species to kill cancer cells.
Medicine: Its photophysical properties make it suitable for use in diagnostic imaging and as a therapeutic agent in photodynamic therapy.
Industry: The compound is employed in the development of sensors and as a component in dye-sensitized solar cells
Mechanism of Action
The mechanism of action of 5-mono(2-aminophenyl)-10,15,20-triphenyl porphine involves its ability to absorb light and transfer energy to molecular oxygen, generating singlet oxygen. This reactive oxygen species can cause damage to cellular components, leading to cell death. The compound’s molecular targets include cellular membranes, proteins, and nucleic acids. The pathways involved in its action are primarily related to oxidative stress and apoptosis .
Comparison with Similar Compounds
5-mono(2-aminophenyl)-10,15,20-triphenyl porphine can be compared with other porphyrin derivatives such as:
Tetrakis(4-carboxyphenyl) porphyrin: Known for its enhanced hydrophilicity and photophysical properties.
Ferrocene-appended porphyrins: These compounds have unique electrochemical properties and are used in catalysis and as redox-active materials.
Cobalt(II) meso-porphyrin: This compound is used in the catalytic degradation of dyes and has distinct electric properties
The uniqueness of 5-mono(2-aminophenyl)-10,15,20-triphenyl porphine lies in its specific functional groups and their influence on its photophysical and chemical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C44H31N5 |
|---|---|
Molecular Weight |
629.7 g/mol |
IUPAC Name |
2-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)aniline |
InChI |
InChI=1S/C44H31N5/c45-32-19-11-10-18-31(32)44-39-26-24-37(48-39)42(29-14-6-2-7-15-29)35-22-20-33(46-35)41(28-12-4-1-5-13-28)34-21-23-36(47-34)43(30-16-8-3-9-17-30)38-25-27-40(44)49-38/h1-27,46,49H,45H2 |
InChI Key |
RVKMDTMJHIURKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8N)C=C4)C9=CC=CC=C9)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


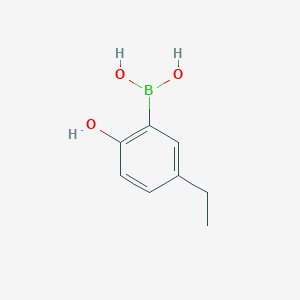
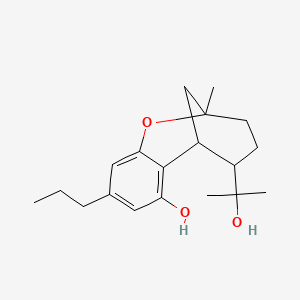
![4-[[4-[4-[(E)-2-cyanovinyl]-2-methyl-anilino]pyrimidin-2-yl]amino]benzonitrile](/img/structure/B13414902.png)

![N''-[(1S,2S,3R,4S,5S,6R)-3-[(diaminomethylidene)amino]-4-{[(2R,3R,4R,5S)-3-{[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy}-2,5,6-trihydroxycyclohexyl]guanidine; sulfuric acid](/img/structure/B13414923.png)
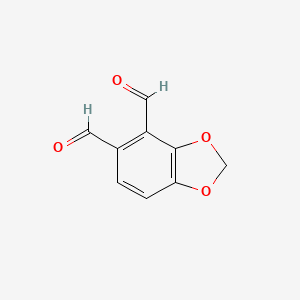
![2-Propenoic acid, 4-[methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl ester](/img/structure/B13414945.png)
![4-[(2S,3S)-2-methyl-6-[(E)-prop-1-enyl]-2,3-dihydro-1,4-benzodioxin-3-yl]benzene-1,3-diol](/img/structure/B13414956.png)

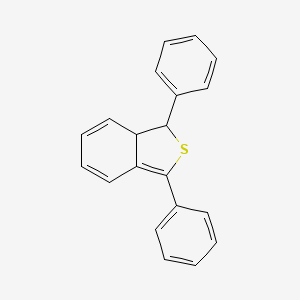
![Phosphonic acid, [[[2-[methyl(methylsulfonyl)amino]-2-oxoethyl]amino]methyl]-](/img/structure/B13414981.png)
![2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol](/img/structure/B13414989.png)

